molecular formula C13H17NO2 B5619464 N-(3-hydroxyphenyl)cyclohexanecarboxamide

N-(3-hydroxyphenyl)cyclohexanecarboxamide

Cat. No.: B5619464
M. Wt: 219.28 g/mol
InChI Key: YSGMXDPUXIDZTD-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)cyclohexanecarboxamide: is an organic compound with the molecular formula C13H17NO2. It is characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further connected to a 3-hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)cyclohexanecarboxamide typically involves the reaction of 3-hydroxyaniline with cyclohexanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to improve the yield .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-hydroxyphenyl)cyclohexanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with target proteins, while the amide group can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

  • N-(4-hydroxyphenyl)cyclohexanecarboxamide
  • N-(2-hydroxyphenyl)cyclohexanecarboxamide
  • N-(3-hydroxyphenyl)cyclopropanecarboxamide

Comparison: N-(3-hydroxyphenyl)cyclohexanecarboxamide is unique due to the position of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. Compared to its analogs with hydroxyl groups at different positions, it may exhibit different biological activities and chemical properties .

Properties

IUPAC Name

N-(3-hydroxyphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h4,7-10,15H,1-3,5-6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGMXDPUXIDZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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